Trileucine
Overview
Description
Trileucine is a molecule with the formula C18H35N3O4 . It is a tripeptide composed of three leucine residues . Trileucine is used in the preparation of dry powders suitable for inhalation via spray drying of a wide range of drugs .
Synthesis Analysis
Trileucine’s low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine-coated spray-dried particles, resulting in superior aerosol performance .
Molecular Structure Analysis
The molecular structure of Trileucine is complex, with an average mass of 357.488 Da and a Monoisotopic mass of 357.262756 Da .
Chemical Reactions Analysis
Trileucine is surface active and promotes the formation of spray-dried powders with a reduced cohesiveness as demonstrated by a decrease in the measured surface energy which correlates with an observed improvement in aerosol performance .
Physical And Chemical Properties Analysis
The glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution. Trileucine glass transition is relatively high (approximately 104°C) enabling long-term room temperature stability .
Scientific Research Applications
Tuberculosis Treatment
- Scientific Field : Pharmaceutical Technology and Biopharmacy .
- Application Summary : Trileucine is used in the formulation of a spray-dried dry powder inhalation for the treatment of Tuberculosis . The formulation contains an L-leucine coating and is designed to improve the targeted delivery of antibiotics to the lungs .
- Methods of Application : The formulation is created by optimizing the spray-drying conditions, the excipient content, and the excipient itself . The optimal formulation contains 3% trileucine w/w .
- Results : The formulation resulted in a maximum fine particle dose of 58.00 ± 2.56 mg when a nominal dose of 80 mg was dispersed from the Cyclops® dry powder inhaler . The formulation was stable for at least three months, even when exposed to 75% relative humidity .
Stabilization of Anti-Campylobacter Bacteriophage
- Scientific Field : Biomedical Engineering .
- Application Summary : Trileucine is used in the stabilization of anti-Campylobacter bacteriophage CP30A in spray-dried microparticles .
- Methods of Application : The stabilization is achieved by using excipient formulations containing trehalose and a high glass transition temperature amorphous shell former, either trileucine or pullulan .
- Results : The formulation containing a combination of trileucine and trehalose resulted in a titer reduction of only 0.6 ± 0.1 log10 (PFU mL−1) after feedstock preparation, spray drying, and 1-month dry room temperature storage .
Dispersibility Enhancer of Spray-Dried Inhalable Microparticles
- Scientific Field : Pharmaceutical Technology .
- Application Summary : Trileucine is used as a dispersibility enhancer of spray-dried inhalable microparticles . The methodology proposed in this study can be used in the rational design of trileucine-containing microparticles .
- Methods of Application : A single-particle method was employed to study the shell formation characteristics of trileucine in the presence of trehalose as a glass former . A droplet chain instrument was used to produce and collect monodisperse particles to examine morphology and calculate particle density for different levels of trileucine .
- Results : It was observed that the addition of only 0.5 mg/mL (10% w/w) trileucine to a trehalose system could lower dried particle densities by approximately 1 g/cm³ . For all cases with trileucine, highly rugose particles with trileucine coverages of more than 60% by mass were observed with trileucine feed fractions of as little as 2% w/w .
Aerosol Performance and Stability of Spray-Dried Powders
- Scientific Field : Biomedical Engineering .
- Application Summary : Trileucine improves aerosol performance and stability of spray-dried powders for inhalation . Trileucine is surface active and promotes the formation of spray-dried powders with a reduced cohesiveness .
- Methods of Application : The use of trileucine for the preparation of dry powders suitable for inhalation via spray drying of a wide range of drugs . The glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution .
- Results : Trileucine’s low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine coated spray-dried particles, resulting in superior aerosol performance . Trileucine competes with the protein on the air/water interface resulting in an additional depression of surface tension in solution which correlates with a decreased denaturation and aggregation in the solid state .
Dispersibility Enhancer of Spray-Dried Inhalable Microparticles
- Scientific Field : Pharmaceutical Technology .
- Application Summary : Trileucine is used as a dispersibility enhancer of spray-dried inhalable microparticles . The methodology proposed in this study can be used in the rational design of trileucine-containing microparticles .
- Methods of Application : A single-particle method was employed to study the shell formation characteristics of trileucine in the presence of trehalose as a glass former . A droplet chain instrument was used to produce and collect monodisperse particles to examine morphology and calculate particle density for different levels of trileucine .
- Results : It was observed that the addition of only 0.5 mg/mL (10% w/w) trileucine to a trehalose system could lower dried particle densities by approximately 1 g/cm³ . For all cases with trileucine, highly rugose particles with trileucine coverages of more than 60% by mass were observed with trileucine feed fractions of as little as 2% w/w .
Aerosol Performance and Stability of Spray-Dried Powders
- Scientific Field : Biomedical Engineering .
- Application Summary : Trileucine improves aerosol performance and stability of spray-dried powders for inhalation . Trileucine is surface active and promotes the formation of spray-dried powders with a reduced cohesiveness .
- Methods of Application : The use of trileucine for the preparation of dry powders suitable for inhalation via spray drying of a wide range of drugs . The glass transition of spray-dried trileucine is dependent on the pH and can be correlated with the proportion of the anion, cation, and zwitterion concentration in solution .
- Results : Trileucine’s low aqueous solubility enables the formation of low-density corrugated particles and promotes the formation of trileucine coated spray-dried particles, resulting in superior aerosol performance . Trileucine competes with the protein on the air/water interface resulting in an additional depression of surface tension in solution which correlates with a decreased denaturation and aggregation in the solid state .
Future Directions
The use of Trileucine in the preparation of dry powders for inhalation has been established in recent years. The main aim has been to produce powders that can be easily dispersed to form an aerosol, without the use of a carrier, to enable the delivery of pharmaceuticals into the lung for local or systemic absorption into the human body .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDWZFHLZVYOGF-KKUMJFAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-leucyl-leucine | |
CAS RN |
10329-75-6 | |
Record name | Trileucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10329-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-leucyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRILEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6HEL5ZI2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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